3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid
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Overview
Description
3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid is a complex organic compound featuring a thieno[3,2-d]pyrimidine core. This structure is notable for its potential biological activities and applications in various scientific fields. The compound’s unique arrangement of atoms allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the core structure but differ in substituents, affecting their biological activity and chemical properties.
Phenylpropanoic Acids: Compounds with similar side chains but different core structures, used in various applications from pharmaceuticals to agrochemicals.
Uniqueness
3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid is unique due to its combined thieno[3,2-d]pyrimidine and phenylpropanoic acid structures. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions .
Properties
IUPAC Name |
3-[4-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-12(19)6-3-9-1-4-10(5-2-9)14-16-11-7-8-21-13(11)15(20)17-14/h1-2,4-5,7-8H,3,6H2,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBLHWKPIKXAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=NC3=C(C(=O)N2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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